molecular formula C14H12Cl2N2O4S B11319220 4-Chloro-3-methylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

4-Chloro-3-methylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11319220
M. Wt: 375.2 g/mol
InChI Key: GDRHFHQVSXAECR-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of chlorinated aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then subjected to further reactions to introduce the ethanesulfonyl and pyrimidine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with similar chlorinated aromatic structure.

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Another compound with a similar sulfonyl group.

Uniqueness

4-Chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to the combination of chloro, ethanesulfonyl, and pyrimidine groups in a single molecule. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12Cl2N2O4S

Molecular Weight

375.2 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H12Cl2N2O4S/c1-3-23(20,21)14-17-7-11(16)12(18-14)13(19)22-9-4-5-10(15)8(2)6-9/h4-7H,3H2,1-2H3

InChI Key

GDRHFHQVSXAECR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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